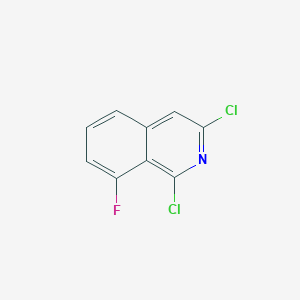
1,3-Dichloro-8-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-8-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines. The presence of chlorine and fluorine atoms in the 1,3 and 8 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-8-fluoroisoquinoline can be synthesized through various methods. One common approach involves the direct fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The chemoselectivity of this reaction is attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: 1,3-Dichlor-8-fluorisoquinolin durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Chloratome an den Positionen 1 und 3 können unter geeigneten Bedingungen durch Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren Lösungsmitteln wie DMSO oder DMF.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte:
Substituierte Isochinoline: Produkte mit verschiedenen funktionellen Gruppen, die die Chloratome ersetzen.
Oxidierte/reduzierte Derivate: Verbindungen mit veränderten Oxidationsstufen, die zu unterschiedlichen chemischen Eigenschaften führen.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlor-8-fluorisoquinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Heterocyclen verwendet.
Medizin: Als Vorläufer für die Entwicklung von pharmazeutischen Wirkstoffen erforscht.
Wirkmechanismus
Der Wirkmechanismus von 1,3-Dichlor-8-fluorisoquinolin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Signalwege führt . Das Vorhandensein von Fluor- und Chloratomen kann seine Bindungsaffinität und Selektivität für diese Zielstrukturen verbessern, was zu seiner biologischen Aktivität beiträgt .
Ähnliche Verbindungen:
- 1,3-Dichlor-7-fluorisoquinolin
- 1,3-Dichlor-6-fluorisoquinolin
- 3-Chlor-1-fluorisoquinolin
Vergleich: 1,3-Dichlor-8-fluorisoquinolin ist aufgrund der spezifischen Positionierung der Chlor- und Fluoratome einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu seinen Analoga kann es in verschiedenen Anwendungen unterschiedliche Selektivität und Potenz aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung macht .
Wirkmechanismus
The mechanism of action of 1,3-dichloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of fluorine and chlorine atoms can enhance its binding affinity and selectivity for these targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dichloro-7-fluoroisoquinoline
- 1,3-Dichloro-6-fluoroisoquinoline
- 3-Chloro-1-fluoroisoquinoline
Comparison: 1,3-Dichloro-8-fluoroisoquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C9H4Cl2FN |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
1,3-dichloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H |
InChI-Schlüssel |
OEJFEZQYVZUSEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NC(=C2C(=C1)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















